molecular formula C6H13NO5 B3047559 beta-D-galactosamine CAS No. 14196-86-2

beta-D-galactosamine

Cat. No.: B3047559
CAS No.: 14196-86-2
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-VFUOTHLCSA-N
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Description

Beta-D-Galactosamine: is an amino sugar derived from galactose, a type of hexose monosaccharide. It is a key component in the structure of glycoproteins and glycolipids, which are essential for various biological processes. The compound is known for its role in the biosynthesis of glycosaminoglycans and glycoproteins, which are crucial for cellular communication and structural integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Galactosamine can be synthesized through several methods. One common approach involves the use of D-galactose as a starting material. The hydroxyl groups of D-galactose are protected, and the compound is then subjected to amination reactions to introduce the amino group. The protecting groups are subsequently removed to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the enzymatic conversion of D-galactose using specific enzymes such as galactosamine synthase. This method is preferred due to its high yield and specificity .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Galactosamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-D-Galactosamine has numerous applications in scientific research:

Mechanism of Action

Beta-D-Galactosamine exerts its effects primarily through its incorporation into glycoproteins and glycolipids. It targets specific enzymes involved in glycosylation, such as galactosyltransferases, and modulates their activity. This modulation affects various cellular processes, including cell signaling, adhesion, and immune responses .

Comparison with Similar Compounds

    D-Glucosamine: Another amino sugar derived from glucose, commonly found in chitin and cartilage.

    N-Acetyl-D-Galactosamine: A derivative of beta-D-Galactosamine with an acetyl group attached to the amino group.

Comparison:

Properties

IUPAC Name

(2R,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWZFWKMSRAUBD-VFUOTHLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301033853
Record name 2-Amino-2-deoxy-beta-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14196-86-2
Record name beta-D-Galactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Galactosamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02678
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-2-deoxy-beta-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-GALACTOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8YZM765ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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